1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a piperidine ring, a benzimidazole moiety, and a fluorophenyl group. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the benzimidazole intermediate.
Attachment of the Piperidine Ring: The final step involves the formation of the piperidine ring through a reductive amination reaction, where the benzimidazole-fluorophenyl intermediate reacts with piperidine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, each possessing distinct chemical and biological properties.
Scientific Research Applications
1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating neurological disorders and cancers.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)piperidin-4-amine
- N-[(4-fluorophenyl)methyl]-1-methyl-4-piperidinamine
- 4-Piperidinamine, N-[(4-fluorophenyl)methyl]-1-methyl-, hydrochloride
Uniqueness
Compared to similar compounds, 1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine stands out due to its unique combination of a piperidine ring, benzimidazole moiety, and fluorophenyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
108612-49-3 |
---|---|
Molecular Formula |
C19H21FN4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-amine |
InChI |
InChI=1S/C19H21FN4/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)22-19(24)23-11-9-16(21)10-12-23/h1-8,16H,9-13,21H2 |
InChI Key |
JLKLJTQNAMAIJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.